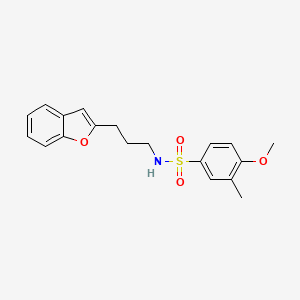

N-(3-(benzofuran-2-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling .

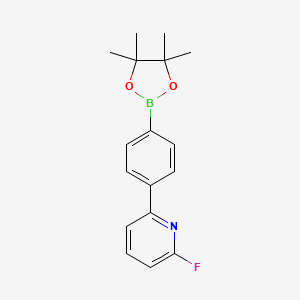

Molecular Structure Analysis

The benzofuran ring is a key structural element in many drugs due to its versatility and unique physicochemical properties . It is a heterocyclic compound that is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis .

Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

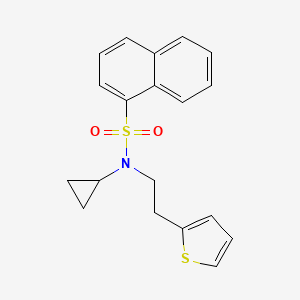

The synthesis and characterization of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide groups, which exhibit high singlet oxygen quantum yield, suggest their potential application in photodynamic therapy for cancer treatment. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

DNA Binding and Cleavage

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind to DNA and cleave it. These complexes show varying degrees of DNA damage, which is significant for developing anticancer treatments. The type of sulfonamide derivative influences the interaction with DNA, highlighting the role of sulfonamide groups in therapeutic applications (González-Álvarez et al., 2013).

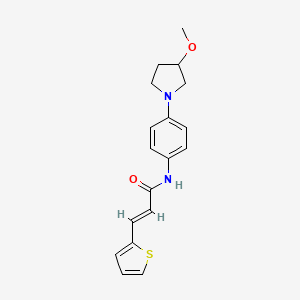

Antibacterial and Anti-inflammatory Applications

Sulfonamides containing the 1,4-benzodioxin ring have been synthesized and evaluated for their antibacterial potential against various bacterial strains. Some of these compounds demonstrated good inhibitory activity, suggesting their usefulness as therapeutic agents for inflammatory diseases (Abbasi et al., 2017).

Enzyme Inhibition for Alzheimer’s Disease

A new series of sulfonamides derived from 4-methoxyphenethylamine showed significant inhibitory effects on acetylcholinesterase, a key enzyme in the development of Alzheimer’s disease. One compound, in particular, demonstrated acetylcholinesterase inhibitory activity comparable to Neostigmine methylsulfate, indicating potential as a lead structure for designing more potent inhibitors (Abbasi et al., 2018).

Wirkmechanismus

Target of Action

Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been associated with various biological activities, suggesting they may have multiple effects at the molecular and cellular levels .

Zukünftige Richtungen

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on discovering novel benzofuran compounds with strong biological activities and potential applications in many aspects .

Eigenschaften

IUPAC Name |

N-[3-(1-benzofuran-2-yl)propyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4S/c1-14-12-17(9-10-18(14)23-2)25(21,22)20-11-5-7-16-13-15-6-3-4-8-19(15)24-16/h3-4,6,8-10,12-13,20H,5,7,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIHFQAIZKBPGLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCCC2=CC3=CC=CC=C3O2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2600729.png)

![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)

![3-(Methylsulfonyl)-5-oxo-2,4,7,11b-tetraaza-5H,7H-benzo[c]fluorene-6-carbonitrile](/img/structure/B2600738.png)